molecular formula C15H17N3O2S B12524103 Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- CAS No. 706767-35-3

Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)-

Cat. No.: B12524103
CAS No.: 706767-35-3
M. Wt: 303.4 g/mol
InChI Key: IAMUKIRZCDUAEK-UHFFFAOYSA-N
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Description

Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- is a chemical compound with the molecular formula C14H15N3O2S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring The compound is characterized by the presence of a 5-nitro-2-thienyl group and a phenylmethyl group attached to the piperazine ring

Preparation Methods

The synthesis of Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- typically involves the reaction of piperazine with 5-nitro-2-thiophenecarboxaldehyde and benzyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:

    Step 1: Reaction of piperazine with 5-nitro-2-thiophenecarboxaldehyde in the presence of a suitable solvent and catalyst to form an intermediate.

    Step 2: The intermediate is then reacted with benzyl chloride under appropriate conditions to yield Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)-.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo oxidation reactions, where the sulfur atom in the thienyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- involves its interaction with molecular targets in biological systems. The nitro group in the compound can undergo reduction to form reactive intermediates that can interact with cellular components. The thienyl and phenylmethyl groups may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes. The exact molecular targets and pathways involved in the compound’s effects are still under investigation.

Comparison with Similar Compounds

Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- can be compared with other similar compounds, such as:

    Piperazine derivatives: Compounds like 1-(2-thienyl)piperazine and 1-(4-nitrophenyl)piperazine share structural similarities with Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)-. the presence of different substituents on the piperazine ring can lead to variations in their chemical and biological properties.

    Thienyl compounds: Compounds containing the thienyl group, such as 2-thiophenecarboxaldehyde and 5-nitro-2-thiophenemethanol, have similar chemical reactivity but differ in their overall structure and applications.

The uniqueness of Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- lies in its combination of the piperazine ring with both a nitro-thienyl and a phenylmethyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

706767-35-3

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

1-benzyl-4-(5-nitrothiophen-2-yl)piperazine

InChI

InChI=1S/C15H17N3O2S/c19-18(20)15-7-6-14(21-15)17-10-8-16(9-11-17)12-13-4-2-1-3-5-13/h1-7H,8-12H2

InChI Key

IAMUKIRZCDUAEK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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